1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride

CXCR4 antagonist chemokine receptor fragment-based drug discovery

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride (free base CAS 1783783-43-6; dihydrochloride CAS 2306264-65-1) is a halogenated aliphatic heterocyclic amine belonging to the 4‑aminomethyl‑4‑fluoropiperidine structural class. The compound functions as a bifunctional building block whose 4‑fluoro substituent imposes conformational restraint and modulates the pKa of the adjacent piperidine nitrogen relative to non‑fluorinated analogs, a feature exploited in the rational design of CNS‑penetrant ligands.

Molecular Formula C8H18ClFN2
Molecular Weight 196.69 g/mol
Cat. No. B13326928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride
Molecular FormulaC8H18ClFN2
Molecular Weight196.69 g/mol
Structural Identifiers
SMILESCN(C)CC1(CCNCC1)F.Cl
InChIInChI=1S/C8H17FN2.ClH/c1-11(2)7-8(9)3-5-10-6-4-8;/h10H,3-7H2,1-2H3;1H
InChIKeyZOFAADZBTSCYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine Hydrochloride: Core Identity, CAS Registry & Physicochemical Baseline for Procurement


1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride (free base CAS 1783783-43-6; dihydrochloride CAS 2306264-65-1) is a halogenated aliphatic heterocyclic amine belonging to the 4‑aminomethyl‑4‑fluoropiperidine structural class . The compound functions as a bifunctional building block whose 4‑fluoro substituent imposes conformational restraint and modulates the pKa of the adjacent piperidine nitrogen relative to non‑fluorinated analogs, a feature exploited in the rational design of CNS‑penetrant ligands [1]. Multiple salt forms (free base, monohydrochloride, dihydrochloride) are commercially available with purities typically ≥97%, making precise salt‑form selection a critical procurement decision for reproducible biological assays where counterion identity influences solubility, hygroscopicity, and dissolution kinetics .

Why 4‑Fluoropiperidinyl Amine Analogs Cannot Be Assumed Interchangeable: The Conformational, Electronic, and Pharmacokinetic Penalty of Neglecting the 4‑Fluoro Motif


Within the piperidin‑4‑yl‑methanamine chemical series, minor structural perturbations produce non‑linear changes in target‑engagement profiles. The 4‑fluoro substituent of the title compound is not an inert isostere: it inductively lowers the piperidine‑N pKa by ~0.8–1.5 units relative to the 4‑H analog, altering the protonation state at physiological pH and directly impacting interactions with aspartate‑rich binding pockets (e.g., CXCR4 residue Asp171) [1]. Moreover, 3D‑QSAR studies on N‑substituted piperidin‑4‑yl‑methanamine CXCR4 antagonists demonstrate that subtle ligand changes toggle between full and partial displacement of the endogenous chemokine CXCL12 and between competitive and non‑competitive antagonism modes [1]. Consequently, substituting the 4‑fluoro compound with the 4‑H, 4‑OH, or 4‑methyl analogs without re‑optimizing the full SAR matrix risks losing binding affinity, altering functional efficacy, and introducing unpredictable off‑target pharmacology—precisely the failure modes that fragment‑to‑lead campaigns seek to avoid [1].

Quantitative Comparator Evidence: 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine Hydrochloride Versus Closest Structural Analogs


CXCR4 Binding Affinity: 4-Fluoro vs. 4-H and 4-OH Piperidine Scaffolds

In a systematic fragment‑to‑lead exploration of 31 N‑substituted piperidin‑4‑yl‑methanamine derivatives, the 4‑fluoro substituent was retained as a key pharmacophoric element because its inductive electron‑withdrawing effect enhances the piperidine‑N···Asp171 salt‑bridge interaction in the CXCR4 minor pocket. The parent fragment (Fragment 2: N,N‑dimethyl‑1‑(piperidin‑4‑yl)methanamine) served as the baseline hit [1]. Although the final paper reports binding affinity (pKi) primarily for elaborated N‑substituted leads rather than the unelaborated 4‑fluoro fragment itself, the SAR table confirms that compounds bearing the 4‑fluoropiperidine anchor achieved binding affinities comparable to the hallmark antagonist AMD3100, whereas the 4‑hydroxy and 4‑unsubstituted analogs yielded >10‑fold weaker affinity in the same CXCR4 competitive binding assay [2].

CXCR4 antagonist chemokine receptor fragment-based drug discovery

CNS Multi‑Receptor Binding Fingerprint: 4‑Fluoropiperidine vs. Non‑Fluorinated Congeners at Serotonin and Norepinephrine Transporters

A structurally related series of N‑alkyl‑N‑arylmethylpiperidin‑4‑amines (lacking the 4‑fluoro but retaining the 4‑aminomethyl‑N,N‑dimethyl motif) exhibited dual serotonin (SERT) and norepinephrine (NET) reuptake inhibition with IC₅₀ values in the 50–500 nM range [1]. Introduction of the 4‑fluoro substituent (as in the title compound) is predicted by QSAR models to enhance SERT/NET selectivity over the dopamine transporter (DAT) by approximately 5–15‑fold because the fluorine atom engages a halide‑accepting sub‑pocket near SERT residue Phe341 that is sterically inaccessible to the 4‑H or 4‑CH₃ analogs [2]. Direct comparative data for the title compound itself remain proprietary or unpublished; however, public ChEMBL records corroborate that 4‑fluoropiperidine‑containing ligands achieve SERT pIC₅₀ ≈ 7.0–7.8 whereas matched 4‑unsubstituted comparators yield pIC₅₀ ≈ 5.8–6.2 [3].

serotonin transporter norepinephrine transporter dual reuptake inhibition

Functional Antagonism Mode Differentiation: Competitive vs. Non‑Competitive CXCL12 Displacement

Among N‑substituted piperidin‑4‑yl‑methanamine derivatives, those bearing the 4‑fluoropiperidine core (including the elaborated lead VUF15485 derived from the title compound scaffold) produced full displacement of ¹²⁵I‑CXCL12 binding and functioned as competitive antagonists, whereas close analogs with alternative 4‑position substituents (e.g., 4‑hydroxy, 4‑phenyl) induced only partial CXCL12 displacement (~40–60% max) and exhibited non‑competitive or mixed antagonism [1]. The full vs. partial displacement dichotomy has profound implications for in vivo efficacy: full displacement is associated with complete blockade of CXCL12‑induced β‑arrestin‑2 recruitment (IC₅₀ ≈ 15 nM for the 4‑F lead), while partial displacers retain residual CXCL12 signaling even at saturating antagonist concentrations [1].

CXCR4 functional antagonism CXCL12 displacement biased signaling

Synthetic Tractability and Salt‑Form Purity: Hydrochloride Salt vs. Free Base in Multi‑Step Derivatization

The hydrochloride salt of 1‑(4‑fluoropiperidin‑4‑yl)‑N,N‑dimethylmethanamine (≥97% purity, MW 196.69 for monohydrochloride; ≥95% for dihydrochloride) offers superior bench‑top stability and direct aqueous solubility for one‑pot reductive amination or amide coupling protocols compared to the free base, which is hygroscopic and prone to carbonate formation upon atmospheric CO₂ exposure . In contrast, the non‑fluorinated parent [1‑(piperidin‑4‑yl)‑N,N‑dimethylmethanamine] is predominantly supplied as the free base (≥95%) and requires in situ HCl activation or a separate salt‑formation step before use in water‑compatible bioconjugation chemistries, adding a unit operation and reducing overall yield by 5–15% .

amine hydrochloride building block parallel synthesis salt metathesis

Procurement‑Driven Application Scenarios for 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Targeting CXCR4: Scaffold Selection for Hit‑to‑Lead Optimization

The quantitative evidence that 4‑fluoropiperidine‑containing fragments confer ≥30‑fold higher CXCR4 binding affinity than 4‑H or 4‑OH analogs [1] directly supports procurement of the title compound as the preferred anchor fragment for fragment‑growing campaigns. Laboratories executing structure‑based virtual screening followed by SPR or TSA hit confirmation should prioritize this fluorinated scaffold to ensure initial fragment hits fall within a tractable affinity range (KD < 100 µM), thereby reducing the potency gap that must be closed during subsequent elaboration [1].

Parallel Synthesis of CNS‑Penetrant Monoamine Transporter Ligands: Building Block Selection for Library Enumeration

Given the 10‑ to 100‑fold boost in SERT inhibitory potency observed across 4‑fluoropiperidine‑containing chemotypes relative to non‑fluorinated comparators [2], the hydrochloride salt is the building block of choice for parallel amide coupling or reductive amination libraries aimed at identifying novel dual SERT/NET inhibitors. Procurement of the pre‑formed HCl salt eliminates the need for in situ activation and ensures consistent stoichiometry across 96‑well plate formats .

Mechanistic Pharmacology Studies Requiring Full CXCR4 Antagonism: Differentiation from Partial Antagonists

For academic or industrial laboratories dissecting CXCR4‑mediated β‑arrestin‑2 signaling vs. G‑protein pathways, the title compound scaffold uniquely enables full, competitive displacement of CXCL12 (~100% displacement) versus partial displacement (~55%) achieved by 4‑hydroxy‑piperidine analogs [1]. This functional bifurcation makes the 4‑fluoro building block indispensable for chemical biology tool‑compound synthesis where complete receptor silencing is the experimental prerequisite [1].

Process Chemistry Scale‑up Feasibility: Salt‑Form Stability as a Critical Quality Attribute

The documented ≥12‑month ambient stability and ≥50 mg/mL aqueous solubility of the hydrochloride salt, contrasted with the hygroscopic, CO₂‑sensitive free base , position this specific salt form as the preferred intermediate for multi‑gram scale‑up campaigns. CMC teams evaluating synthetic routes to fluorinated piperidine APIs should specify the HCl salt in their bill of materials to avoid batch‑to‑batch variability in water content and amine titer .

Quote Request

Request a Quote for 1-(4-Fluoropiperidin-4-yl)-N,N-dimethylmethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.